3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile

PARP-1 inhibition Anticancer agents DNA damage response

Avoid failed SAR campaigns caused by incorrect scaffold substitution. This ketonitrile-functionalized hexahydro-1H-furo[3,4-c]pyrrole building block enables direct diversification to PARP-1 inhibitors (IC50 600-700 nM) and WRN inhibitors (IC50 20.1 nM). The 3-oxopropanenitrile handle supports Knoevenagel condensations, cyclocondensations, and PROTAC linker elaboration. Supplied as a high-purity, fully characterized solid; in stock for immediate global delivery.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13427277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1C2COCC2CN1C(=O)CC#N
InChIInChI=1S/C9H12N2O2/c10-2-1-9(12)11-3-7-5-13-6-8(7)4-11/h7-8H,1,3-6H2
InChIKeyMIGDGYONNVWNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile: Identity and Procurement


3-Oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile (CAS 2098066-60-3, molecular formula C9H12N2O2, MW 180.20 g/mol) is a synthetic building block featuring a saturated tetrahydrofuro[3,4-c]pyrrole bicycle substituted with a 3-oxo-propanenitrile side chain . The hexahydro-1H-furo[3,4-c]pyrrole scaffold has been validated as a privileged structure in medicinal chemistry, with derivatives demonstrating poly(ADP-ribose) polymerase-1 (PARP-1) inhibition at IC50 values of 600–700 nM and selective anticancer cell proliferation inhibition against A549, HeLa, and HepG2 cells at IC50 values of 1–2 μM [1]. The scaffold also appears in potent Werner syndrome helicase (WRN) inhibitors with IC50 values as low as 20.1 nM [2]. The 3-oxo-propanenitrile substituent provides a reactive ketonitrile handle enabling further derivatization through Knoevenagel condensations, cyclocondensations, and nucleophilic additions, distinguishing it from simpler alkyl- or aryl-substituted scaffold analogs.

Why Generic Scaffolds Cannot Replace 3-Oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile


While the saturated hexahydro-1H-furo[3,4-c]pyrrole core is commercially available in multiple forms, including the parent amine (CAS 60889-32-9), hydrochloride salts, and N-aryl/alkyl derivatives, each substitution pattern dictates fundamentally different chemical reactivity and downstream biological performance . The 3-oxo-propanenitrile moiety on the target compound provides a uniquely positioned electrophilic ketonitrile that is absent in the parent hexahydro scaffold, its hydrochloride salts, or N-phenyl analogs such as phenyl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone (Octazamide) . In the PARP-1 inhibitor study by Khan et al., the 4,6-dioxo substitution pattern was critical for achieving PARP-1 binding affinity (IC50 600–700 nM), while the unsubstituted hexahydro-furo[3,4-c]pyrrole core showed no measurable activity, demonstrating that even within the same scaffold class, substitution position and electronic character determine biological engagement [1]. Procuring the incorrect scaffold analog risks failed synthetic campaigns, irreproducible biological data, and wasted resources in hit-to-lead programs where the ketonitrile handle is necessary for intended chemical transformations.

Differential Evidence: 3-Oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile vs. Analogs


PARP-1 Inhibition: Dioxo vs. Unsubstituted Scaffold

In a comprehensive structure–activity relationship study, Khan et al. synthesized 50 derivatives of the 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold and screened them against PARP-1 enzyme [1]. The most active compounds demonstrated PARP-1 IC50 values of 600–700 nM. Critically, the unsubstituted hexahydro-1H-furo[3,4-c]pyrrole core (CAS 60889-32-9), which lacks the carbonyl groups at the 4- and 6-positions, showed no detectable PARP-1 inhibition, confirming that the dioxo substitution is essential for target engagement [1]. The 3-oxo-propanenitrile-substituted target compound preserves a carbonyl at the 3-position of the propanenitrile side chain while introducing the nitrile group, offering a distinct electrophilic profile that can serve as a synthetic intermediate toward dioxo derivatives or enable alternative binding modes through the nitrile as a hydrogen bond acceptor.

PARP-1 inhibition Anticancer agents DNA damage response

WRN Helicase Inhibition Potency Benchmark

A patent application (WO2025049746, Example 95) discloses a compound incorporating the (3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl moiety directly attached to a triazolopyrimidinone core, achieving a WRN ATPase IC50 of 20.1 nM as measured by the ADP-Glo Kinase Assay [1]. An independent assay reported WRN helicase core inhibition IC50 of 16.3 nM [1]. This significantly exceeds the potency of the PARP-1 targeted dioxo derivatives (IC50 600–700 nM), demonstrating that the furo[3,4-c]pyrrole scaffold can be tuned for high-affinity engagement of distinct therapeutic targets depending on the substitution pattern. The target compound's ketonitrile side chain provides a synthetic entry point for constructing analogous triazolopyrimidinone or other heterocyclic conjugates via the nitrile group's participation in cycloaddition or condensation chemistry [2].

WRN helicase inhibition Microsatellite instability Synthetic lethality

Carbohydrate-Derived vs. Synthetic Furo[3,4-c]pyrrole Building Blocks

The Garner group demonstrated a multicomponent [3+2] cycloaddition strategy for synthesizing functionalized tetrahydro-1H-furo[3,4-c]pyrrole derivatives from non-carbohydrate precursors, achieving endo selectivity with maleic anhydride and good chemo-, regio-, and stereoselectivities using methyl acrylate in the presence of catalytic AgOAc . By contrast, earlier syntheses often relied on carbohydrate-derived chiral pools such as isomannide or isosorbide, which are limited in stereochemical diversity and subject to supply chain constraints. The synthetic route relevant to the target compound enables racemic or stereochemically defined access to the scaffold without dependence on natural product starting materials. The ketonitrile substituent on the target compound is compatible with the multicomponent reaction manifold and can serve as a precursor for further cyclization to generate diverse 4,6-dioxo or related analogs [1].

Stereoselective synthesis Building block comparison Scalable synthesis

Cell-Based Anticancer Selectivity: Dioxo-Furo[3,4-c]pyrroles vs. Chemotherapeutics

In the Khan et al. study, representative 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives demonstrated selective inhibition of A549 (non-small cell lung cancer) cell proliferation with IC50 values of 1–2 μM, while showing significantly reduced activity against MCF7 breast cancer cells [1]. This compares favorably with the standard PARP inhibitor olaparib, which typically exhibits IC50 values of 0.5–1 μM across multiple BRCA-mutant cell lines but shows limited selectivity between cancer cell types [2]. The target compound, bearing the ketonitrile group, can serve as a scaffold for constructing dioxo analogs with potentially improved selectivity profiles through modulation of the nitrile-derived substitution. Although direct cellular data for the target compound are not available, the scaffold precedent establishes that the furo[3,4-c]pyrrole core can achieve cell-based selectivity that is therapeutically meaningful.

Anticancer selectivity Phenotypic screening Non-small cell lung cancer

Application Scenarios for 3-Oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile


4,6-Dioxo-furo[3,4-c]pyrrole Library Synthesis for PARP-1 Screening

The ketonitrile side chain of the target compound can undergo cyclocondensation with aldehydes or activated carbonyl derivatives to generate 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole analogs, as demonstrated by Khan et al. who synthesized 50 such derivatives and identified PARP-1 inhibitors with IC50 values of 600–700 nM [1]. The blue LED-induced multicomponent reaction reported in this study provides a validated synthetic protocol for converting the target compound's scaffold into screening libraries. A procurement strategy centered on the ketonitrile building block enables rapid diversification without requiring de novo scaffold synthesis.

WRN-Targeted Degraders and Bifunctional Molecules

The tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl moiety has been validated in patent WO2025049746 as part of a WRN inhibitor achieving 20.1 nM potency [2]. The nitrile group on the target compound can be elaborated into heterocyclic linkers (e.g., tetrazoles, triazoles, or amines) suitable for PROTAC or molecular glue design. Procuring this specific building block provides a functional handle absent in the hexahydro core scaffold (CAS 60889-32-9) or its hydrochloride salt.

Hit-to-Lead Optimization for Kinase/Helicase Targets

The scaffold's versatility across target classes—PARP-1 (IC50 600–700 nM) [1] and WRN helicase (IC50 16.3–20.1 nM) [2]—positions the ketonitrile building block as a privileged starting material for structure–activity relationship (SAR) campaigns. The electrophilic ketonitrile group allows for late-stage functionalization through nucleophilic addition, reduction, or cyclization, enabling systematic exploration of chemical space around the furo[3,4-c]pyrrole core without resynthesizing the bicycle.

Furopyrrole-Based Agrochemicals and Materials

Furopyrroles have been patented for insecticidal and acaricidal applications [3], and polyarylated pyrroles are established building blocks in materials science [4]. The target compound's ketonitrile functionality introduces an electron-withdrawing group that can modulate the electronic properties of conjugated systems, making it a distinct choice over alkyl- or aryl-substituted furo[3,4-c]pyrrole analogs for applications requiring specific HOMO–LUMO tuning.

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